Biolf-70

描述

Antimyocarditic Activity of BIOLF-70

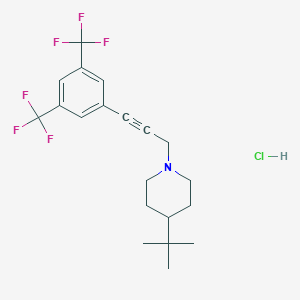

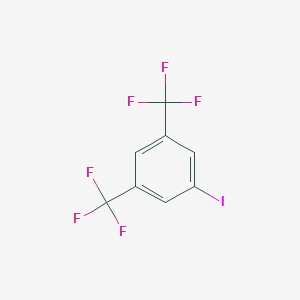

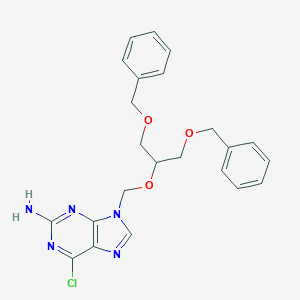

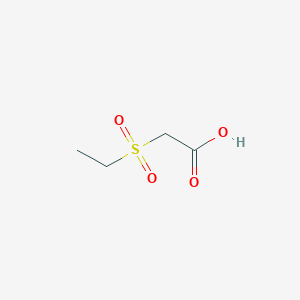

BIOLF-70, a guanine derivative, has been studied for its potential therapeutic effects in a murine model infected with coxsackievirus B3 (CVB3). The compound, identified as 9-[[2-benzyloxyl-1-(benzyloxymethyl)ethoxy]methyl]-6-chloroguanine, was administered prophylactically in non-toxic doses to mice, resulting in a reduction of myocarditic lesions. The study found that BIOLF-70 had minimal antiviral activity in vitro against CVB3 in HeLa cells and murine neonatal skin fibroblasts. Additionally, the compound did not significantly reduce viral yields in heart tissues, nor did it affect serum anti-CVB3 neutralizing antibody titers or induce interferon production. However, immunomodulatory mechanisms were suggested, as there was an observed increase in the proportion of T lymphocytes in the spleens of treated mice. This was determined by flow microfluorometric analysis using fluorescent staining of Thy-1 and Lyt-2 surface markers. Furthermore, splenic lymphocytes from treated mice exhibited reduced cytotoxic activity against CVB3-infected target fibroblasts, and a slight increase in natural killer cell activity was noted. These findings suggest that BIOLF-70's antimyocarditic effects may be due to a combination of minimal antiviral activity in heart tissues and the modulation of immune responses, particularly involving T suppressor or cytotoxic lymphocyte subpopulations and natural killer cells .

Synthesis of BIOLF-70

While the synthesis of BIOLF-70 is not explicitly detailed in the provided data, a related compound, BIOLF-62, shares a similar synthetic pathway. BIOLF-62, also an acyclonucleoside analogue, is synthesized to possess all functional groups of naturally occurring deoxynucleosides but lacks a rigid carbohydrate ring. This compound is active against herpesviruses and represents a novel class of nucleoside analogues. The synthesis of BIOLF-62 involves the formation of 9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine. Given the structural similarities, it can be inferred that BIOLF-70 is synthesized through a comparable method, with specific modifications to introduce the benzyloxyl and chloro groups to the guanine base .

Molecular Structure Analysis

The molecular structure of BIOLF-70 is characterized by the presence of a guanine base modified with a 9-[[2-benzyloxyl-1-(benzyloxymethyl)ethoxy]methyl] group and a chlorine atom. This structure is indicative of a nucleoside analogue, which typically mimics the structure of natural nucleosides but with alterations that confer unique properties, such as antiviral activity. The presence of the benzyloxyl and chloro groups suggests that these modifications are critical for the compound's biological activity and its interaction with viral and host cellular components .

Chemical Reactions Analysis

The chemical reactions involving BIOLF-70 are not described in the provided data. However, based on its classification as a nucleoside analogue and its structural similarity to BIOLF-62, it is likely that BIOLF-70 undergoes metabolic transformations within the host organism. These transformations could include phosphorylation, which is a common modification for nucleoside analogues to become active within cells. The specific chemical reactions and metabolic pathways for BIOLF-70 would require further investigation to elucidate .

Physical and Chemical Properties Analysis

The physical and chemical properties of BIOLF-70 are not detailed in the provided data. However, as a nucleoside analogue, it can be assumed that BIOLF-70 is designed to be sufficiently stable for in vivo use and to have appropriate solubility for its intended route of administration. The presence of hydrophobic groups, such as the benzyloxyl moiety, may affect its solubility and distribution within the body. The compound's stability, solubility, and other physicochemical properties would be critical factors in its pharmacokinetic profile and therapeutic efficacy .

科学研究应用

抗心肌炎活性

BIOLF-70,一种鸟嘌呤衍生物,已被研究用于治疗心肌炎。在使用柯萨奇病毒B3的小鼠模型中,BIOLF-70显示出抗心肌炎活性。这种活性可能源于心脏组织中的一些抗病毒作用和涉及T抑制细胞或T细胞毒淋巴细胞亚群和自然杀伤细胞的免疫调节机制,而不会诱导干扰素的产生或影响血清抗CVB3中和抗体滴度 (Gauntt et al., 1985)。

对马疱疹病毒的抗病毒活性

与BIOLF-70相关的BIOLF-62的研究表明其对不同的疱疹病毒科病毒,包括马疱疹病毒1和3,在体外具有敏感性。这种高抗病毒效力和低细胞毒性表明其在治疗感染动物中的潜在用途 (Smith et al., 1983)。

对单纯疱疹病毒的活性

对BIOLF-62的另一项研究突出了其对单纯疱疹病毒1型和2型的强效抗病毒活性。该药物的作用机制似乎与已知的抗病毒化合物不同,表明其在抗病毒治疗中具有独特的潜力 (Smith et al., 1982)。

治疗眼部单纯疱疹病毒感染

BIOLF-62在治疗实验性兔眼部单纯疱疹病毒感染方面表现出良好效果。该治疗促进了疱疹病变的完全愈合,并阻止了病毒在未感染的药物处理眼部的复制,没有毒性影响 (Smith et al., 1984)。

动物体内药代动力学和毒性

与BIOLF-70相关的BIOLF-143的研究涉及其在兔体内的药代动力学分布、排泄、生物转化和急性毒性。它在体内迅速分布,与蛋白质结合不广泛,并主要通过尿液排泄,在急性剂量下未观察到明显毒性 (Ecobichon et al., 1990)。

对BIOLF-143的另一项研究评估了其在大鼠体内的药代动力学和急性毒性。与兔子类似,该药物迅速分布,主要通过尿液未改变排泄,并在高剂量下未观察到明显毒性 (Ecobichon et al., 1988)。

与其他抗疱疹化合物的协同作用

发现BIOLF-62在体外与磷酸甲酯和其他抗疱疹化合物对单纯疱疹病毒1型和2型具有高度协同作用。这种协同作用突显了其作为单纯疱疹病毒感染联合治疗的潜力 (Smith et al., 1982)。

属性

IUPAC Name |

9-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]-6-chloropurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O3/c24-21-20-22(28-23(25)27-21)29(15-26-20)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H2,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJUDIFIAGSPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(N=C4Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233145 | |

| Record name | Biolf 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biolf-70 | |

CAS RN |

84222-47-9 | |

| Record name | Biolf 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084222479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biolf 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)